molecular formula C10H10N2 B1588532 Quinolin-3-ylmethanamine CAS No. 7521-70-2

Quinolin-3-ylmethanamine

Cat. No.: B1588532
CAS No.: 7521-70-2
M. Wt: 158.2 g/mol
InChI Key: VKKZSJQQRIGUIE-UHFFFAOYSA-N
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Description

Quinolin-3-ylmethanamine, also known as 3-quinolinylmethanamine, is a compound with the linear formula C10H10N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-quinolinecarboxaldehyde with methoxylamine hydrochloride in the presence of pyridine and ethanol . The crude oxime is then dissolved in trifluoroacetic acid and treated with zinc powder . After several hours of stirring, the mixture is poured into water, made basic with NaOH, and the amine is extracted into ether .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 . This indicates that the molecule consists of a quinoline ring attached to a methanamine group.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.2 . It is a solid at room temperature . The compound has a melting point of 225-230°C .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Quinolin-3-ylmethanamine derivatives have been synthesized through rhodium(III)-catalyzed amidation reactions with azides via C(sp³)-H functionalization, revealing efficient methods for producing these compounds under oxidant-free conditions (Wang et al., 2014).
    • Similar processes involving Ru(II)-catalyzed amidation and copper-catalyzed C-H amidation have also been developed, providing novel approaches to valuable quinolin-8-ylmethanamine derivatives (Liu et al., 2015); (Zhang et al., 2016).
  • Cancer Research and Photodynamic Therapy :

    • Certain this compound derivatives have been evaluated for cytotoxicity against cancer cells, such as breast and prostate adenocarcinoma cells, highlighting their potential in cancer treatment (Jeong et al., 2017).
    • A study involving the formation of an iron(III) complex with nitrogen heterocycle derived from this compound showed promising results in photodynamic therapy for breast cancer, demonstrating significant anti-proliferation efficiency (Zhu et al., 2019).
  • Chemical Sensing and Corrosion Inhibition :

    • This compound based compounds have been developed as chemosensors, showing high selectivity and sensitivity in detecting metal ions like Zn(2+) and Cd(2+), which has applications in environmental monitoring and analytical chemistry (Li et al., 2014).
    • In another study, this compound derivatives demonstrated excellent inhibition of mild steel corrosion in acidic solutions, suggesting their use in materials science and industrial applications (Saliyan et al., 2008)

Safety and Hazards

Quinolin-3-ylmethanamine is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with.

Cellular Effects

Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Quinolin-3-ylmethanamine at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles within cells through various mechanisms, potentially involving targeting signals or post-translational modifications .

Properties

IUPAC Name

quinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZSJQQRIGUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424324
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7521-70-2
Record name quinolin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3(azidomethyl)quinoline (250 mg, 1.36 mmol) and triphenylphosphine (880 mg, 3.36 mmol, 2.5 equiv) were dissolved in 10 mL THF. The reaction mixture was treated with 0.5 mL of H2O and refluxed for 6 hours. The reaction mixture was cooled and partitioned between Et2O and 1N HCl. The aqueous portion was then treated with 1N NaOH until basic and extracted into EtOAc. The organic portion was dried over Na2SO4 and concentrated under reduced pressure to give the title compound (104 mg) as a brown oil. MS(CI) m/e 159 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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